REACTION_CXSMILES
|
[H-].[Na+].[I-].[CH3:4][S+](C)C.[CH:8]([C:10]1[C:17]([CH3:18])=[CH:16][C:13]([C:14]#[N:15])=[C:12]([O:19][CH3:20])[CH:11]=1)=[O:9]>C1COCC1.CS(C)=O>[CH3:20][O:19][C:12]1[CH:11]=[C:10]([CH:8]2[CH2:4][O:9]2)[C:17]([CH3:18])=[CH:16][C:13]=1[C:14]#[N:15] |f:0.1,2.3|
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
8.74 g
|
Type
|
reactant
|
Smiles
|
[I-].C[S+](C)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(=O)C1=CC(=C(C#N)C=C1C)OC
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at 0° C. under N2 for 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
STIRRING
|
Details
|
was stirred at 0° C. under N2 for 1 hr
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
it was warmed gradually to room temperature
|
Type
|
STIRRING
|
Details
|
stirred at that temperature for 12 hr
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
The starting material was consumed
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
quenched with dropwise addition of water
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate (2×200 ml)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified via column chromatography (silica gel, 10-30% EtOAc-hexanes)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C#N)C=C(C(=C1)C1OC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |